N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide
Description
N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyclopropylpiperidine moiety and a fluorinated benzamide group.
Properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O2/c1-28-17-5-7-18(21(24)13-17)14-2-6-19(20(23)12-14)22(27)25-15-8-10-26(11-9-15)16-3-4-16/h2,5-7,12-13,15-16H,3-4,8-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXLRIFTFWEOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)NC3CCN(CC3)C4CC4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route may involve the following steps:
Preparation of 1-cyclopropylpiperidine: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Fluorination: Introduction of fluorine atoms into the benzamide structure using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step involves coupling the fluorinated benzamide with 1-cyclopropylpiperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluorophenyl)benzamide: Lacks the methoxy group present in the original compound.
N-(1-cyclopropylpiperidin-4-yl)-2-chloro-4-(2-fluoro-4-methoxyphenyl)benzamide: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
N-(1-cyclopropylpiperidin-4-yl)-2-fluoro-4-(2-fluoro-4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
